molecular formula C8H7NO5 B3021471 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde CAS No. 6284-92-0

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B3021471
CAS No.: 6284-92-0
M. Wt: 197.14 g/mol
InChI Key: SJAKQVOAWQEVJV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde has been found to interact with various enzymes and proteins. For instance, it has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase . The nature of these interactions is complex and often involves the formation of covalent bonds .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. This includes its stability, degradation, and long-term effects on cellular function

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 3-hydroxy-4-methoxybenzaldehyde. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzaldehyde derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

    Reduction: Formation of 3-hydroxy-4-methoxy-2-aminobenzaldehyde.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the nitro group.

    3-Hydroxy-4-nitrobenzaldehyde: Similar structure but lacks the methoxy group.

Uniqueness

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (hydroxyl, methoxy, and nitro) on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-4-methoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-6-3-2-5(4-10)7(8(6)11)9(12)13/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAKQVOAWQEVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277964
Record name 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6284-92-0
Record name 6284-92-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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